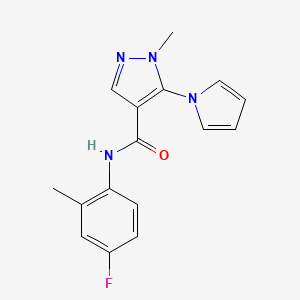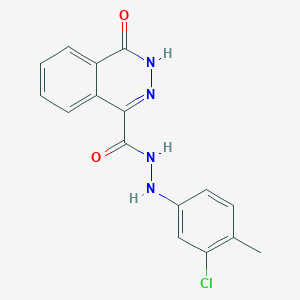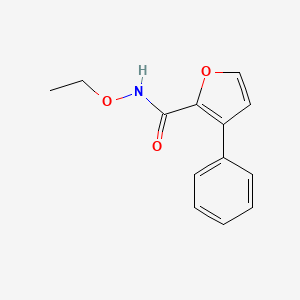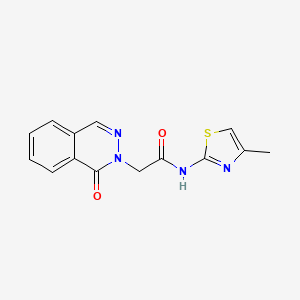
N-(4-fluoro-2-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide, commonly known as FMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPP is a pyrazole-based compound that has been synthesized through a multi-step process.
作用機序
FMPP acts as a selective agonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. The compound has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in their respective neurotransmission. This mechanism of action is thought to be responsible for the compound's potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects on the body. The compound has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in their respective neurotransmission. This increase in neurotransmission has been shown to have a significant impact on mood, motivation, and cognitive function.
実験室実験の利点と制限
FMPP has several advantages and limitations for lab experiments. One of the significant advantages of FMPP is its potential use in the treatment of various neurological disorders. However, one of the significant limitations of FMPP is its potential toxicity at high doses. Additionally, the compound's complex synthesis method makes it difficult to produce in large quantities, limiting its potential use in various experiments.
将来の方向性
There are several future directions for the study of FMPP. One of the significant future directions is the development of new and more efficient synthesis methods for the compound. Additionally, further research is needed to explore the potential therapeutic effects of FMPP in various neurological disorders. Finally, more research is needed to understand the long-term effects of FMPP use and its potential toxicity at high doses.
Conclusion:
In conclusion, FMPP is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. FMPP acts as a selective agonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor, leading to an increase in neurotransmission in the brain. While FMPP has several advantages for lab experiments, including its potential therapeutic effects, the compound's potential toxicity at high doses and complex synthesis method limit its potential use. Further research is needed to explore the potential therapeutic effects of FMPP and its long-term effects and toxicity.
合成法
FMPP is synthesized through a multi-step process that involves the reaction of 4-fluoro-2-methylbenzaldehyde with hydrazine hydrate to form 4-fluoro-2-methylphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 4-fluoro-2-methyl-1-(2-oxopropyl)hydrazinecarboxylate. The final step involves the reaction of 4-fluoro-2-methyl-1-(2-oxopropyl)hydrazinecarboxylate with methyl 2-bromo-2-methylpropanoate to form FMPP.
科学的研究の応用
FMPP has been extensively studied for its potential applications in various fields. One of the significant applications of FMPP is in the field of neuroscience. FMPP has been shown to have a significant impact on the central nervous system, specifically on the dopamine and serotonin systems. FMPP has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-11-9-12(17)5-6-14(11)19-15(22)13-10-18-20(2)16(13)21-7-3-4-8-21/h3-10H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWVEXSWWKXDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)

![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)
![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)


![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)